molecular formula C12H12N2O3 B8133022 1-Isopropyl-6-nitroquinolin-4-one

1-Isopropyl-6-nitroquinolin-4-one

Cat. No.: B8133022
M. Wt: 232.23 g/mol
InChI Key: GZDXXLQGYGWGBL-UHFFFAOYSA-N
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Description

1-Isopropyl-6-nitroquinolin-4-one (CAS: 2222511-90-0) is a quinoline derivative characterized by a bicyclic aromatic structure with a ketone group at position 4, an isopropyl substituent at position 1, and a nitro group at position 6 . Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol. The compound is synthesized for research applications, particularly in medicinal chemistry and materials science, owing to the electron-withdrawing nitro group and hydrophobic isopropyl moiety, which influence its reactivity and interaction with biological targets . It is available at 95% purity and is typically stored at room temperature .

Properties

IUPAC Name

6-nitro-1-propan-2-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(2)13-6-5-12(15)10-7-9(14(16)17)3-4-11(10)13/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDXXLQGYGWGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-6-nitroquinolin-4-one typically involves the nitration of 1-isopropylquinolin-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields. This method is advantageous as it reduces reaction times and energy consumption compared to conventional heating methods .

Chemical Reactions Analysis

1-Isopropyl-6-nitroquinolin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Isopropyl-6-nitroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as antibacterial and antifungal agents.

    Industrial Chemistry: The compound is used in the production of dyes and pigments due to its stable aromatic structure.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and interactions.

The compound’s versatility makes it valuable in both academic research and industrial applications .

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-nitroquinolin-4-one involves its interaction with specific molecular targets. In medicinal applications, its derivatives may inhibit bacterial enzymes, leading to the disruption of essential bacterial processes. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse properties based on substituent positions and functional groups. Below is a detailed comparison of 1-Isopropyl-6-nitroquinolin-4-one with structurally related compounds:

Substituent Position and Electronic Effects

  • 4-Isopropyl-6-nitroquinolin-2(1H)-one (CAS: 934687-46-4): Differs in the position of the isopropyl group (position 4) and ketone (position 2). Molecular weight: 232.24 g/mol (identical to the target compound), but solubility and stability may vary due to ketone positioning .
  • 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: Features a saturated 2,3-dihydro ring, reducing aromaticity and increasing conformational flexibility. Substituents (Cl, F, cyclopropyl) enhance steric hindrance and lipophilicity, contrasting with the nitro group’s electron-withdrawing effects in the target compound .
  • 6-Hydroxy-1H-quinolin-4-one (CAS: 3517-61-1): Replaces the nitro group with a hydroxy moiety, increasing polarity and hydrogen-bonding capacity. This substitution likely improves aqueous solubility but diminishes electrophilic reactivity .

Functional Group Variations

  • 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (CAS: 866844-86-2): Incorporates a sulfonyl group at position 3 and an ethoxy group at position 5.
  • 3-(4-Ethylphenyl)sulfonyl-6-fluoranyl-1-methyl-7-pyrrolidin-1-yl-quinolin-4-one: Combines sulfonyl, fluorine, and pyrrolidine groups, creating a highly polarized structure. Fluorine’s electronegativity and pyrrolidine’s basicity contrast with the nitro group’s electron-deficient nature in the target compound .

Heterocyclic Core Modifications

  • 3-Isopropyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (CAS: 571155-01-6): Replaces the quinoline core with a phthalazine system, altering ring size and electronic properties. The carboxylic acid group introduces pH-dependent solubility, unlike the neutral ketone in quinolinones .

Data Table: Key Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Storage Conditions
1-Isopropyl-6-nitroquinolin-4-one 2222511-90-0 C₁₂H₁₂N₂O₃ 232.24 1-isopropyl, 6-nitro, 4-ketone 95% Room temperature
4-Isopropyl-6-nitroquinolin-2-one 934687-46-4 C₁₂H₁₂N₂O₃ 232.24 4-isopropyl, 6-nitro, 2-ketone Research grade Room temperature
6-Hydroxy-1H-quinolin-4-one 3517-61-1 C₉H₇NO₂ 161.16 6-hydroxy, 4-ketone 100% Not specified
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one - C₁₂H₁₀ClFNO 253.67 7-Cl, 6-F, 1-cyclopropyl, dihydro Research grade Not specified

Research Implications

  • 1-Isopropyl-6-nitroquinolin-4-one’s nitro group makes it a candidate for electrophilic substitution reactions, while the isopropyl moiety enhances membrane permeability in biological studies .
  • Compounds with sulfonyl groups (e.g., 866844-86-2 ) are more suited for enzyme inhibition studies due to their strong electron-withdrawing effects .

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